5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride typically involves multiple steps. One common synthetic route includes the condensation of a thieno[2,3-d]pyrimidine precursor with appropriate reagents to introduce the desired functional groups. For example, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization, can yield the thieno[2,3-d]pyrimidine core . Further functionalization with reagents such as acid chlorides can introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product, but typically involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while cyclization reactions can produce various fused heterocyclic compounds.
Scientific Research Applications
5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride include other thienopyrimidine derivatives, such as:
- 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
- 5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-amine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidine-6-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-5(2)14-4-13-10-7(11(14)16)6(3)8(17-10)9(12)15/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHINLGFLUZTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.